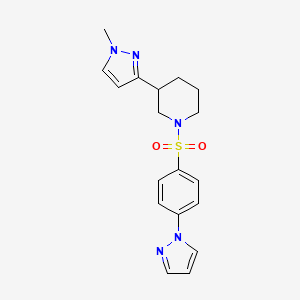

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

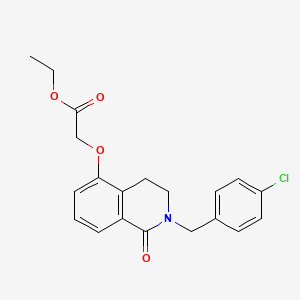

The compound is a sulfonamide derivative of a tetrahydroquinoline. Tetrahydroquinolines are a class of organic compounds that are structurally similar to quinoline but are reduced in a saturated form . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide . The tetrahydroquinoline moiety could be synthesized through a Povarov reaction or similar methods .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The tetrahydroquinoline ring system is a bicyclic structure with a nitrogen atom in one of the rings .Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation and various types of cycloaddition reactions . Sulfonamides are generally stable but can hydrolyze under acidic or alkaline conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For a similar compound, N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide, the predicted density is 1.261±0.06 g/cm3, the melting point is 272 °C, and the boiling point is 481.2±45.0 °C .Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide, have been identified as potent and novel inhibitors of cyclic nucleotide-dependent protein kinases, such as cAMP-dependent, cGMP-dependent, and protein kinase C. These compounds exhibit selective inhibition toward certain protein kinases, significantly affecting the enzymatic activities involved in various cellular processes. Hidaka et al. (1984) found that these inhibitors interact directly with the active center of the enzymes, offering a competitive inhibition mechanism relative to ATP, making them valuable tools for studying the physiological roles of these kinases and potentially leading to the development of new therapeutics (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Anticancer Activity

The structural motif of this compound has been implicated in compounds with anticancer properties. Jayashree et al. (2016) synthesized tetrahydropyridine chalcones, bearing naphthalene substituents, that showed significant anticancer activity across various human cancer cell lines. These compounds not only inhibited cancer cell proliferation but also demonstrated antioxidant activity, indicating their potential in cancer therapy due to their ability to induce apoptosis and inhibit cancer cell migration (Jayashree, Patel, Mathew, & Nayak, 2016).

Anticorrosion and Solubility Enhancement

Compounds structurally related to this compound have been studied for their anticorrosion properties and their ability to enhance solubility. Doroshenko et al. (2017) investigated the anticorrosion properties of arylsulfonyl esters of 8-oxyquinoline, demonstrating improved solubility and potential application in protective coatings due to their fungicidal properties. This suggests that derivatives of this compound could be explored for similar applications, particularly in materials science and engineering (Doroshenko, Lyashchuk, & Shevchenko, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study of sulfonamide derivatives of tetrahydroquinolines could be a promising area of research, given the known biological activities of these types of compounds . Further studies could focus on the synthesis of new derivatives, the investigation of their biological activities, and the development of potential applications in medicine or other fields.

Eigenschaften

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-19-10-6-15-11-16(7-9-18(15)20-19)21-25(23,24)17-8-5-13-3-1-2-4-14(13)12-17/h1-5,7-9,11-12,21H,6,10H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEIITYPFCCWNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)

![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)

![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)